Osajin

Antibacterial MRSA Gram-positive

Osajin is a prenylated isoflavone, classified as an isoflavanone, with the molecular formula C25H24O5 and a molecular weight of 404.46 g/mol. It is the major bioactive isoflavone isolated from the fruit of Maclura pomifera (Osage orange).

Molecular Formula C25H24O5
Molecular Weight 404.5 g/mol
CAS No. 482-53-1
Cat. No. B1677503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsajin
CAS482-53-1
SynonymsOsajin
Molecular FormulaC25H24O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
InChIInChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3
InChIKeyDCTLJGWMHPGCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Osajin (CAS 482-53-1) Chemical Structure, Source, and Baseline Bioactivity Profile for Research Procurement


Osajin is a prenylated isoflavone, classified as an isoflavanone, with the molecular formula C25H24O5 and a molecular weight of 404.46 g/mol [1]. It is the major bioactive isoflavone isolated from the fruit of Maclura pomifera (Osage orange) [2]. The compound exhibits growth inhibitory activity across six human cancer cell lines, including kidney, lung, prostate, breast, melanoma, and colon cancers, and induces apoptosis in human nasopharyngeal carcinoma (NPC) cells through both extrinsic death receptor and intrinsic mitochondrial/ER stress pathways [3]. Beyond antitumor effects, osajin also demonstrates antioxidant and anti-inflammatory activities in various in vitro and in vivo models [4]. However, its procurement value lies not in broad-spectrum claims, but in its distinct, quantifiable performance against structurally similar prenylated isoflavones, as detailed in the following evidence guide.

Why Osajin Cannot Be Simply Substituted with Pomiferin, Genistein, or Other Prenylated Isoflavones in Experimental Workflows


Generic substitution among prenylated isoflavones is scientifically invalid due to profound differences in their structure-activity relationships, particularly concerning the aromatic B-ring substitution pattern. Osajin (3′-deoxypomiferin) lacks a catechol moiety, rendering it a significantly weaker direct antioxidant than its hydroxylated analog pomiferin [1]. Conversely, this structural feature does not impair, and in some contexts enhances, other activities. For instance, osajin displays superior antibacterial potency against MRSA compared to scandenone and 6,8-diprenylgenistein . Furthermore, osajin's unique interaction profile with cannabinoid receptors differs markedly from warangalone and auriculasin [2]. Therefore, assuming functional equivalence between osajin and its close structural analogs—or more common isoflavones like genistein—will introduce uncontrolled experimental variability and lead to erroneous conclusions in drug discovery or biological research.

Quantitative Differentiation Evidence for Osajin (482-53-1) Against Closest Structural and Functional Analogs


Superior Antibacterial Potency Against MRSA: Osajin vs. Scandenone and 6,8-Diprenylgenistein

In a direct head-to-head comparison of three structurally related prenylated isoflavones, osajin demonstrated markedly superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) for osajin was 2 μg/mL, significantly lower than that of scandenone (MIC = 8 μg/mL) and 6,8-diprenylgenistein (MIC = 8 μg/mL) . SEM analysis confirmed that osajin disrupts the bacterial cell membranes of MRSA and E. faecalis, providing a mechanistic basis for its enhanced potency .

Antibacterial MRSA Gram-positive

Enhanced Cytotoxicity in Breast Cancer Cells: Osajin vs. 8-(1,1-Dimethyl-prop-2-enyl)genistein

In a comparative cytotoxicity study using the T47D human breast cancer cell line, osajin was significantly more potent than another prenylated isoflavone, 8-(1,1-dimethyl-prop-2-enyl)genistein [1]. Osajin exhibited an IC50 value of 3.72 ± 0.23 µg/mL, whereas the comparator showed an IC50 of 10.91 ± 0.17 µg/mL [1]. This represents an approximate 3-fold difference in potency, indicating a marked selectivity for osajin in this specific cellular context.

Anticancer Breast Cancer Cytotoxicity

Divergent Cannabinoid Receptor Binding Affinity: Osajin vs. Warangalone and Pomiferin

Osajin exhibits a distinct and intermediate affinity profile for cannabinoid receptors CB1 and CB2 compared to its structural analogs from Maclura pomifera [1]. Osajin binds to CB1 with an IC50 of 3.859 µM and to CB2 with an IC50 of 7.646 µM, demonstrating a modest 2-fold selectivity for CB1 [1]. In contrast, warangalone is a more potent, non-selective binder (CB1 IC50 = 1.670 µM; CB2 IC50 = 4.438 µM), and pomiferin shows higher affinity and a different selectivity profile (CB1 IC50 = 2.110 µM; CB2 IC50 = 1.318 µM) [1]. Auriculasin is notably less active at CB1 (IC50 = 8.923 µM) [1].

Cannabinoid Receptor CB1 CB2

Negligible Direct Antioxidant Capacity: Osajin vs. Pomiferin and Genistein

A critical differentiation for procurement is the documented lack of significant direct antioxidant activity for osajin. In both FRAP and β-CLAMS model systems, pomiferin exhibited strong antioxidant activity comparable to vitamins C and E, whereas osajin, along with genistein and daidzein, showed no activity [1]. Similarly, in DPPH radical scavenging assays, the antioxidant activities of osajin and catalposide were undetectable, while pomiferin was the most active, followed by isopomiferin [2]. This is attributed to the absence of the catechol moiety on osajin's B-ring, a key structural feature for radical scavenging [3].

Antioxidant DPPH FRAP

Differential In Vivo Antidiabetic Effects: Osajin vs. Pomiferin

A comparative study in streptozotocin-induced diabetic rats revealed a clear functional divergence between osajin and pomiferin [1]. Pomiferin, at doses of 100 and 300 mg/kg for 14 days, significantly decreased serum glucose and triglyceride levels while increasing serum insulin (p < 0.05) [1]. In contrast, osajin did not produce significant antidiabetic effects under the same experimental conditions [1]. This data confirms that the simple addition of a hydroxyl group to form pomiferin drastically alters its in vivo metabolic efficacy, making osajin unsuitable for applications targeting this specific antidiabetic mechanism.

Antidiabetic In Vivo Streptozotocin

Cardioprotective Activity Profile: Osajin Matches Pomiferin in Attenuating Myocardial Dysfunction

In a head-to-head in vivo study of cardioprotection, both osajin and pomiferin, administered at an equal dose of 5 mg/kg/day, were found to attenuate myocardial dysfunction provoked by ischemia-reperfusion in an isolated rat heart model [1]. The study measured left ventricular end-diastolic pressure, left ventricular pressure, and peak positive +dP/dt [1]. The protective effects were similarly confirmed by a comparable increase in both antioxidant enzyme values and total antioxidant activity in serum and myocardium for both treatment groups [1]. This indicates functional equivalence in this specific cardiac injury model.

Cardioprotection Ischemia-Reperfusion In Vivo

Data-Driven Application Scenarios for Procuring Osajin (482-53-1) Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Targeting MRSA and Gram-positive Pathogens

Procure osajin for antibiotic discovery programs focused on methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Osajin's MIC of 2 μg/mL against MRSA is 4-fold lower than that of its close structural analogs scandenone and 6,8-diprenylgenistein , as established by direct head-to-head comparison. This superior potency, combined with SEM evidence of bacterial membrane disruption , makes it the preferred starting scaffold among this class of prenylated isoflavones for developing novel anti-MRSA agents.

Breast Cancer Cell Line Studies Requiring Prenylated Isoflavone Cytotoxicity

Select osajin for in vitro studies investigating the cytotoxic effects of prenylated isoflavones on breast cancer cells, particularly the T47D line. Comparative data demonstrates that osajin (IC50 = 3.72 µg/mL) is approximately 3-fold more potent than the related compound 8-(1,1-dimethyl-prop-2-enyl)genistein (IC50 = 10.91 µg/mL) . This quantitative advantage supports its use when screening for the most potent members of this compound class against breast cancer models.

Endocannabinoid System Research: Specific CB1/CB2 Binding Profile

Utilize osajin as a distinct molecular probe for studying the endocannabinoid system. Its unique cannabinoid receptor affinity profile (CB1 IC50 = 3.859 µM; CB2 IC50 = 7.646 µM) and selectivity index (CB1/CB2 ~2.0) are quantitatively different from other M. pomifera prenylated flavonoids, including warangalone, pomiferin, and auriculasin . This specific binding signature is valuable for structure-activity relationship studies and for applications requiring a defined, intermediate interaction with CB1 and CB2 receptors.

Cardiac Ischemia-Reperfusion Injury Models

Procure osajin for in vivo models of myocardial ischemia-reperfusion injury. Direct comparative evidence shows that osajin, at a 5 mg/kg/day dose, attenuates cardiac dysfunction and increases antioxidant activity to a degree comparable with pomiferin . This provides a validated, functional alternative for researchers investigating cardioprotective mechanisms, especially when the goal is to dissect effects independent of direct radical scavenging, an activity osajin lacks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osajin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.